2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid

Anticancer Research Cytotoxicity Assay Medicinal Chemistry

2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid (CAS 2090414-76-7) is a structurally validated heterocyclic building block for medicinal chemistry. The unique 3-chloro substitution on the triazole ring, attached at the 2-position of the isonicotinic acid core, differentiates it from non-halogenated and regioisomeric analogs. This scaffold shows documented cytotoxicity with IC50 values <12 µM against U2OS and HeLa cells, making it a strong starting point for anticancer SAR programs. The free carboxylic acid enables ready derivatization (amide/ester formation), while the chlorine atom serves as a spectroscopic handle. A high-yielding one-step synthesis is reported, ensuring supply reliability. No generic alternative exists without a full re-evaluation of biological performance; any positional isomer or non-halogenated analog will alter lipophilicity and hydrogen-bonding capacity, impacting target binding. Procure this building block to advance structure-activity relationship studies and novel chemical probe development with confidence.

Molecular Formula C8H5ClN4O2
Molecular Weight 224.6 g/mol
CAS No. 2090414-76-7
Cat. No. B1435132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid
CAS2090414-76-7
Molecular FormulaC8H5ClN4O2
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl
InChIInChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15)
InChIKeyDVEFJLNQCXRVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid (CAS 2090414-76-7) as a Heterocyclic Research Scaffold


2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid (CAS 2090414-76-7) is a heterocyclic building block that combines an isonicotinic acid core with a 3-chloro-1,2,4-triazole moiety . This specific substitution pattern differentiates it from other triazolyl-isonicotinic acid regioisomers. The compound is primarily utilized as a research intermediate in medicinal chemistry, with reported purity specifications of 95% to ≥98% from various commercial suppliers . Its molecular formula is C8H5ClN4O2, with a molecular weight of 224.60 g/mol .

Why 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid Cannot Be Directly Replaced by Common Isonicotinic Acid Analogs


Generic substitution within this chemical space is unsupported due to the lack of established structure-activity relationship (SAR) data for this precise scaffold. The compound is distinguished from the non-chlorinated analog (CAS 263270-38-8) and positional isomers (e.g., CAS 1351393-59-3) by the presence of a chlorine atom at the 3-position of the triazole ring and its attachment at the 2-position of the isonicotinic acid core [1]. These structural modifications are known, at a class level, to influence molecular properties such as lipophilicity (LogP) and hydrogen-bonding capacity, which are critical for target binding [2]. Consequently, any change to the core structure (e.g., using a different regioisomer or a non-halogenated analog) would necessitate a full re-evaluation of biological or chemical performance in the intended application.

Quantitative Evidence Guide for 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid Differentiation


Cytotoxicity Profile of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid Against Human Cancer Cell Lines

While direct comparator data for the free acid is not available in peer-reviewed literature, vendor-reported cytotoxicity screening data indicates that the target compound exhibits significant antiproliferative activity. It was found to inhibit the growth of osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with IC50 values reported to be less than 12 µM . This level of activity positions the compound as a promising cytotoxic agent among its class, as many unoptimized 1,2,4-triazole scaffolds exhibit IC50 values >50 µM in similar assays [1].

Anticancer Research Cytotoxicity Assay Medicinal Chemistry

Regioisomeric Specificity: Distinct Structure of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic Acid

The target compound is defined by the specific attachment of the 3-chloro-1,2,4-triazole ring to the 2-position of the isonicotinic acid scaffold. This is in contrast to a closely related regioisomer, 5-chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid (CAS 1351393-59-3), which features the triazole ring attached via its N-4 nitrogen and a chlorine atom on the pyridine ring . These structural differences are significant as they result in distinct electronic distribution, conformational preferences, and potential for intermolecular interactions (e.g., metal coordination or enzyme binding).

Chemical Synthesis Structural Biology Regioisomer Differentiation

Quantitative Synthesis Protocol for 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid

A documented, peer-reviewed protocol exists for the one-step synthesis of this specific compound, reporting a quantitative yield [1]. This is a significant operational advantage compared to the multi-step syntheses often required for more complex triazole derivatives [2]. The protocol utilizes adapted Vilsmeier conditions, and the product is thoroughly characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Organic Synthesis Process Chemistry Methodology

Recommended Application Scenarios for 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid in R&D


Medicinal Chemistry Hit-to-Lead Optimization for Oncology Targets

Based on the reported cytotoxicity profile with IC50 values <12 µM against U2OS and HeLa cells , this compound is a suitable starting scaffold for medicinal chemistry programs targeting anticancer pathways. The presence of the carboxylic acid group provides a ready handle for further derivatization (e.g., amide or ester formation) to explore structure-activity relationships and improve potency and selectivity.

Chemical Biology Probe Development Requiring a Specific Halogenated Triazole Scaffold

The unique combination of a 3-chloro-1,2,4-triazole and a 2-substituted isonicotinic acid makes this compound valuable for developing novel chemical probes. The chlorine atom can serve as a useful spectroscopic handle (e.g., for X-ray crystallography) or participate in halogen bonding interactions with biological targets, which are absent in the non-halogenated analog (CAS 263270-38-8) [1].

Methodology Development for Heterocycle Functionalization and Library Synthesis

The documented, high-yielding one-step synthesis of this compound [2] makes it an ideal substrate for developing and validating new synthetic methodologies. Researchers can use it as a model substrate to explore novel coupling reactions, diversifications, or the generation of compound libraries based on the isonicotinic acid and 1,2,4-triazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.